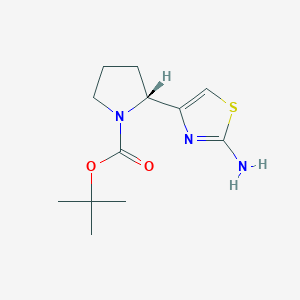![molecular formula C12H16FNO4S B6167080 tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate CAS No. 2090971-76-7](/img/no-structure.png)
tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamates are a group of organic compounds that are derived from carbamic acid. They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals . The compound you mentioned, “tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate”, is a specific type of carbamate, but without more specific information, it’s difficult to provide a detailed description.
Synthesis Analysis
Carbamates can be synthesized through several methods. One common method is the reaction of an amine with a chloroformate or an isocyanate . Another method involves the reaction of an alcohol with urea in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of a carbamate typically consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom. The other two bonds from the carbon atom are typically attached to hydrogen atoms or other carbon-containing groups .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. They can react with amines to form ureas, or with alcohols to form esters . They can also undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamate will depend on its exact structure. In general, carbamates tend to be solid at room temperature, and many are soluble in water .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 4-(fluorosulfonyl)benzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "4-(fluorosulfonyl)benzyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add base to the reaction flask", "Add 4-(fluorosulfonyl)benzyl chloride dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
Numéro CAS |
2090971-76-7 |
Nom du produit |
tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate |
Formule moléculaire |
C12H16FNO4S |
Poids moléculaire |
289.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



